molecular formula C17H20N2O2 B1437801 N-(3-Amino-2-methylphenyl)-2-isopropoxybenzamide CAS No. 1020056-86-3

N-(3-Amino-2-methylphenyl)-2-isopropoxybenzamide

Cat. No. B1437801
M. Wt: 284.35 g/mol
InChI Key: DSDLGMVPOLPSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Amino-2-methylphenyl)-2-isopropoxybenzamide (AMP-IPB) is a chemical compound with a wide range of applications in the scientific research field. It is a useful tool for researchers to study the biochemical and physiological effects of compounds on cells and organisms, as well as their potential therapeutic applications. The compound has been used in a variety of different studies, including those related to cancer, inflammation, and neurological disorders.

Scientific Research Applications

  • Neurotropic and Psychotropic Properties : A study by Podolsky, Shtrygol’, and Zubkov (2017) investigated the psycho- and neurotropic properties of novel compounds related to N-(3-Amino-2-methylphenyl)-2-isopropoxybenzamide. They found specific sedative effects and considerable anti-amnesic activity in certain derivatives, highlighting their potential in neuropsychiatric research (Podolsky, Shtrygol’, & Zubkov, 2017).

  • Antioxidant Activity and Electrochemical Properties : Jovanović et al. (2020) explored the electrochemical oxidation of amino-substituted benzamide derivatives, highlighting their capacity as powerful antioxidants. This research is significant in understanding the free radical scavenging activity of these compounds (Jovanović, Miličević, Jadreško, & Hranjec, 2020).

  • Antiviral Activity : Xingyue Ji and colleagues (2013) synthesized a series of N-phenylbenzamide derivatives and assessed their anti-EV 71 activities. They identified a compound with low micromolar concentrations effective against EV 71 strains, suggesting potential in antiviral drug development (Ji et al., 2013).

  • Anticonvulsant Properties : Robertson et al. (1991) synthesized a major metabolite of ameltolide, a potent anticonvulsant, from the 4-aminobenzamide class. Their findings demonstrate the importance of certain structural modifications in enhancing anticonvulsant potency (Robertson et al., 1991).

  • Antitumor Properties : Chua et al. (2000) examined 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495), a candidate antitumor agent, and its metabolites for selective antitumor activity against human-derived tumor cell lines. They highlighted the role of selective metabolism in its antitumor profile (Chua et al., 2000).

  • Bactericidal Activity : Zadrazilova et al. (2015) studied the bactericidal activity of substituted benzamides against MRSA, finding significant bactericidal effects in certain compounds, which points to potential applications in antibacterial therapies (Zadrazilova et al., 2015).

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11(2)21-16-10-5-4-7-13(16)17(20)19-15-9-6-8-14(18)12(15)3/h4-11H,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDLGMVPOLPSBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-2-methylphenyl)-2-isopropoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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